N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps. One common method includes the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione . This reaction typically occurs under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with various substituted aryl or heteryl amines to yield the final product .
Chemical Reactions Analysis
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared to other pyrazolo[1,5-a]pyrimidine derivatives such as:
Zaleplon: A sedative agent used for the treatment of insomnia.
Indiplon: Another sedative agent with similar applications.
Ocinaplon: An anxiolytic agent.
These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their specific substituents, which confer unique biological activities and applications.
Properties
Molecular Formula |
C22H17F2N5O2S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H17F2N5O2S/c23-19(24)16-8-14(12-6-7-12)26-17-9-15(28-29(16)17)21(31)27-22-18(20(25)30)13(10-32-22)11-4-2-1-3-5-11/h1-5,8-10,12,19H,6-7H2,(H2,25,30)(H,27,31) |
InChI Key |
GNHLOKUYYLIKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
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